Daphnane

Description

Properties

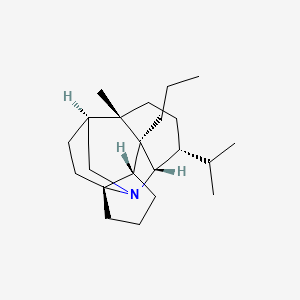

Molecular Formula |

C22H37N |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(1S,2S,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-2-propyl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane |

InChI |

InChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1 |

InChI Key |

CGPFADLKIPZYRE-OWLUANBVSA-N |

SMILES |

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C |

Isomeric SMILES |

CCC[C@]12[C@@H]3CCC[C@@]34CC[C@H]5[C@@]1(CC[C@@H]([C@@H]2N4C5)C(C)C)C |

Canonical SMILES |

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C |

Synonyms |

1alpha-alkyldaphnane 5-phenyl-2,4-pentadionate daphnetoxin daphnane mezerein tigliane-daphnane |

Origin of Product |

United States |

Foundational & Exploratory

What is the basic chemical structure of daphnane?

An In-depth Technical Guide to the Basic Chemical Structure of Daphnane for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound Diterpenoids

This compound-type diterpenoids are a class of naturally occurring chemical compounds characterized by a distinctive core structure.[1][2][3] These compounds are predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[3][4][5][6][7] The this compound skeleton is a key structural feature that imparts a range of significant biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and neurotrophic effects, making it a subject of considerable interest in medicinal chemistry and drug discovery.[1][3][4][5][8][9][10]

The Core Chemical Structure of this compound

The fundamental framework of this compound is a tricyclic system composed of a five-membered ring, a seven-membered ring, and a six-membered ring, arranged in a 5/7/6 configuration.[1][2][3][4][5][6][7][11][12][13] This core structure is often highly substituted with various functional groups, most notably multiple hydroxyl groups at positions C-3, C-4, C-5, C-9, C-13, C-14, or C-20.[4][5][6][7][12]

A hallmark of many this compound diterpenoids is the presence of an orthoester moiety, typically involving carbons C-9, C-13, and C-14.[1][4][7][12] The diverse array of substitutions and stereochemical arrangements gives rise to a wide variety of this compound derivatives.

Classification of this compound-Type Diterpenoids

Based on the substitution patterns on the core rings, this compound diterpenoids can be classified into several major types[4][6][13]:

-

Daphnetoxins and 12-Hydroxydaphnetoxins: These are characterized by specific oxygenation patterns.

-

1-Alkyldaphnanes: These possess an alkyl group at the C-1 position.

-

Genkwanines: These have a saturated ketone structure in ring A.

-

Resiniferonoids: These are distinguished by an α,β-unsaturated ketone in ring A.

-

Rediocides: These feature a macrocyclic structure.

Quantitative Structural Data

The precise three-dimensional structure of this compound diterpenoids is determined using advanced spectroscopic techniques. The following table summarizes representative ¹³C and ¹H NMR chemical shift data for a this compound-type diterpene, which are critical for structural elucidation.

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 160.9 | - |

| 2 | 136.9 | - |

| 3 | 210.0 | - |

| 5 | - | 4.27 (s) |

| 6 | 60.6 | - |

| 7 | 64.5 | 3.30 (s) |

| 9 | 78.7 | - |

| 13 | 85.3 | - |

| 14 | 81.0 | - |

| 16 | - | 5.08 (s), 5.11 (s) |

| 17 | - | 1.88 (s) |

| 18 | - | 1.23 (d, J=7.2 Hz) |

| 19 | - | 1.80 (s) |

| 1'' | 116.9 | - |

| 10'' | - | 0.87 (t) |

| (Data is representative and sourced from similar this compound structures reported in the literature[3]) |

Experimental Protocols for Structural Elucidation

The determination of the complex chemical structure of this compound diterpenoids requires a combination of sophisticated analytical methods.

Isolation and Purification

-

Extraction: The plant material (e.g., roots, stems) is first dried, ground, and then extracted with organic solvents such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a series of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC), to isolate the pure this compound compounds.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is performed to elucidate the detailed structure:

-

¹H NMR: Identifies the types and connectivity of protons.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.

-

-

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.

-

Electronic Circular Dichroism (ECD): In the absence of X-ray quality crystals, quantum chemical ECD calculations can be used to predict the ECD spectrum, which is then compared with the experimental spectrum to determine the absolute stereochemistry.[3]

Visualizations of Structures and Processes

The Basic this compound Core Structure

Caption: A 2D representation of the 5/7/6 tricyclic core structure of this compound.

Experimental Workflow for this compound Isolation and Elucidation

Caption: A typical workflow for the isolation and structural elucidation of this compound diterpenoids.

Simplified Signaling Pathway Activation by this compound Analogs

Caption: Simplified signaling pathway showing PKC activation by this compound analogs.

References

- 1. This compound-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on this compound-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Review on this compound-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound diterpenoids with odd-numbered aliphatic side chains in Daphne pedunculata | EurekAlert! [eurekalert.org]

- 9. This compound diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural promising this compound diterpenoids: An integrated review of their sources, structural classification, biological activities, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Novel Daphnane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of novel daphnane diterpenoids, a class of structurally complex and biologically active natural products. These compounds, primarily found in the Thymelaeaceae and Euphorbiaceae plant families, have garnered significant interest for their potent anti-HIV, anticancer, and neurotrophic activities.[1][2][3] This document outlines the key experimental protocols, from extraction to purification and structure elucidation, and presents quantitative data for representative novel this compound diterpenoids. Furthermore, it visualizes critical workflows and biological pathways to facilitate a deeper understanding of the research and development landscape for these promising therapeutic agents.

Introduction to this compound Diterpenoids

This compound diterpenoids are characterized by a unique 5/7/6-fused tricyclic carbon skeleton.[1][4] To date, nearly 200 this compound-type diterpenoids have been isolated and identified.[1][2][3] Their structural diversity, arising from various oxygenation patterns and esterifications, contributes to their wide range of biological activities.[5][6][7] Many of these compounds, such as yuanhuacine (B1233473) and genkwadaphnin, are considered potential candidates for new drug development.[5] The isolation of these compounds from their natural sources remains the primary method for obtaining them, as their complex structures pose significant challenges for total synthesis.[2][3]

Experimental Protocols

The isolation and purification of this compound diterpenoids is a multi-step process that requires careful execution of various chromatographic and spectroscopic techniques. The following protocols are generalized from methodologies reported in recent literature.

Extraction of Plant Material

The initial step involves the extraction of crude metabolites from the plant source.

Protocol:

-

Plant Material Preparation: The selected plant parts (e.g., stems, roots, or leaves) are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted exhaustively with methanol (B129727) (MeOH) at room temperature.[8] This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting MeOH extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This compound diterpenoids are typically found in the EtOAc-soluble fraction.[9]

Chromatographic Isolation and Purification

A combination of chromatographic techniques is employed to isolate individual this compound diterpenoids from the crude extract.

Protocol:

-

Silica (B1680970) Gel Column Chromatography: The EtOAc-soluble fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.[10] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Medium Pressure Liquid Chromatography (MPLC): Fractions of interest from the silica gel column are often further purified using MPLC with a C18 reversed-phase column. A gradient of MeOH and water is commonly used as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC.[10] A C18 column is commonly used with a mobile phase consisting of acetonitrile (B52724) or MeOH and water. This technique allows for the isolation of pure compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods.

Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and the relative stereochemistry.[9][11]

-

Other Spectroscopic Techniques: Infrared (IR) spectroscopy is used to identify functional groups, and ultraviolet (UV) spectroscopy is employed for compounds with chromophores. The specific rotation is measured to determine the optical activity of the compound.

Quantitative Data on Novel this compound Diterpenoids

The following table summarizes the quantitative data for a selection of recently discovered this compound diterpenoids, highlighting their source, yield, and key spectroscopic and bioactivity data.

| Compound Name | Plant Source | Yield (% of dry weight) | Molecular Formula | Key Spectroscopic Data | Biological Activity (IC₅₀/EC₅₀) | Reference |

| Yuanhuakine A | Daphne genkwa | Not Reported | C₃₄H₃₈O₁₀ | ¹H NMR, ¹³C NMR, HRESIMS | Anti-HIV (EC₅₀: 2.1 nM) | [12] |

| Daphneodorin D | Daphne odora | Not Reported | C₃₉H₄₂O₁₁ | ¹H NMR, ¹³C NMR, HRESIMS | Anti-HIV (EC₅₀: 1.5 nM) | [9][13] |

| Altadaphnan A | Daphne altaica | 0.00033% | C₃₄H₄₂O₁₁ | ¹H NMR, ¹³C NMR, HRESIMS | Cytotoxic (A549, IC₅₀: 2.5 µM) | [8] |

| Wikstroelide E | Wikstroemia chamaedaphne | Not Reported | C₃₇H₄₀O₁₂ | ¹H NMR, ¹³C NMR, HRESIMS | HIV Latency-Reversing (EC₅₀: 0.32 nM) | [5][14] |

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate the typical workflow for the isolation of this compound diterpenoids and a key signaling pathway affected by these compounds.

Caption: A generalized workflow for the isolation and purification of this compound diterpenoids.

Caption: A simplified diagram of the PKC/MAPK signaling pathway activated by some this compound diterpenoids.

Conclusion

The discovery and isolation of novel this compound diterpenoids continue to be a vibrant area of natural product research. The potent and diverse biological activities of these compounds underscore their potential as leads for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for researchers to systematically explore the chemical diversity of this compound diterpenoids and to uncover new compounds with significant pharmacological properties. Future research, aided by advancements in analytical techniques such as LC-MS/MS-based molecular networking, will undoubtedly accelerate the discovery and characterization of these valuable natural products.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Review on this compound-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural promising this compound diterpenoids: An integrated review of their sources, structural classification, biological activities, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tigliane and this compound diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, Structural Elucidation, and Anti-HIV Activity of this compound Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Identification of this compound Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guided isolation of this compound-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, Structural Elucidation, and Anti-HIV Activity of this compound Diterpenoids from Daphne odora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

The Thorny Crown of Thymelaeaceae: A Technical Guide to the Natural Sources of Daphnane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

The Thymelaeaceae family, a diverse group of plants commonly known as the mezereum or daphne family, represents a rich and largely untapped reservoir of bioactive natural products. Among the most promising of these are the daphnane diterpenoids, a class of structurally complex compounds renowned for their potent biological activities, including anti-HIV, cytotoxic, and pro-inflammatory effects. This technical guide provides an in-depth exploration of the natural sources of this compound compounds within this family, offering a comprehensive overview of the key genera and species, quantitative data on compound yields, detailed experimental protocols for their isolation, and an examination of the signaling pathways they modulate.

Principal Genera and Species of Interest

This compound diterpenoids are characteristically distributed throughout the Thymelaeaceae family. Phytochemical investigations have revealed several genera as particularly abundant sources of these compounds. The most extensively studied and promising genera include Daphne, Stellera, Wikstroemia, and Pimelea.

The Daphne Genus: A Prolific Source

The genus Daphne is arguably the most significant source of this compound diterpenoids. Species such as Daphne genkwa and Daphne odora have been the subject of numerous studies, leading to the isolation of a wide array of these compounds. The flower buds of D. genkwa are particularly rich in this compound diterpenoids. Comparative analyses have shown that the flower buds of D. odora contain a higher abundance and greater diversity of these compounds compared to the blooming flowers. Similarly, a study on Daphne pontica revealed that the stems contain the most abundant this compound diterpenoids compared to the leaves and fruits.

Stellera chamaejasme: The "Wolf's Poison"

Stellera chamaejasme, commonly known as "Langdu" or "wolf's poison" in traditional Chinese medicine, is another prominent source of this compound diterpenoids. The roots of this plant are particularly rich in these compounds, and numerous studies have focused on their isolation and characterization due to their potent biological activities.

The Wikstroemia Genus: A Diverse Chemical Profile

Several species within the Wikstroemia genus, including Wikstroemia indica and Wikstroemia polyantha , have been found to produce a variety of this compound diterpenoids. Investigations into the stems of W. indica have led to the identification of numerous structurally diverse this compound compounds.

The Pimelea Genus: Source of Simplexin

The Australian genus Pimelea is notable for producing the this compound orthoester simplexin, a compound responsible for "St. George disease" or "Marree disease" in cattle. Species such as Pimelea trichostachya , P. simplex , and P. elongata are known to contain significant concentrations of simplexin.

Quantitative Data on this compound Diterpenoid Content

The concentration of this compound diterpenoids can vary significantly between species, plant parts, and even the developmental stage of the plant. The following tables summarize some of the available quantitative data.

| Plant Species | Plant Part | Compound(s) | Concentration/Yield | Reference(s) |

| Pimelea penicillaris | Not specified | Simplexin | Up to 55 mg/kg dry weight | [1] |

| Stellera chamaejasme | Roots | Stelleralide C2b | 120 mg from a larger fraction | [2] |

| Stelleralide C2f | 400 mg from a larger fraction | [2] | ||

| Daphne genkwa | Flower buds | Daphgenkins A-G (1-7) and known analogues (8-22) | Not specified in concentrations, but isolated for structural and bioactivity studies | [3] |

| Daphne odora | Flower buds | Daphneodorin I (16) | 0.7 mg isolated from 754 mg of a subfraction | [4] |

| Wikstroemia polyantha | Not specified | Genkwanine M (GENK) | 38 mg of a fraction containing the compound was obtained from 1g of a crude extract | [5] |

Experimental Protocols: Extraction and Isolation of this compound Diterpenoids

The isolation of this compound diterpenoids from Thymelaeaceae species typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following protocols are generalized from various cited studies and provide a framework for the isolation of these compounds.

Protocol 1: General Extraction and Fractionation

This protocol is a common starting point for obtaining a crude extract enriched in this compound diterpenoids.

-

Plant Material Preparation: Air-dry the desired plant material (e.g., roots, stems, flower buds) and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) (MeOH), 70% acetone, or diethyl ether, at room temperature. The solvent-to-material ratio typically ranges from 5:1 to 10:1 (v/w).

-

The extraction is usually repeated three times to ensure maximum yield.

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The this compound diterpenoids are typically found in the petroleum ether and ethyl acetate fractions.[2][6]

-

-

Fraction Concentration: Evaporate the solvents from each fraction to yield the respective partitioned extracts.

Protocol 2: Column Chromatography for Primary Separation

Column chromatography is a crucial step for the initial separation of compounds from the enriched fractions.

-

Stationary Phase: Silica (B1680970) gel is commonly used for normal-phase chromatography, while octadecylsilyl (ODS) silica gel is used for reversed-phase chromatography.

-

Mobile Phase:

-

Procedure:

-

Dissolve the dried extract (e.g., the EtOAc fraction) in a minimal amount of the initial mobile phase.

-

Load the sample onto the pre-equilibrated column.

-

Elute the column with the chosen mobile phase gradient, collecting fractions of a defined volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.

-

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Prep-HPLC is essential for the final purification of individual this compound diterpenoids.

-

Column: Reversed-phase C18 columns are commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is typically employed.

-

Procedure:

-

Dissolve the semi-purified fractions from column chromatography in the mobile phase.

-

Inject the sample onto the prep-HPLC system.

-

Elute with the optimized gradient and collect the peaks corresponding to the individual compounds.

-

Evaporate the solvent from the collected fractions to obtain the pure this compound diterpenoids.

-

The following diagram illustrates a general workflow for the extraction and isolation of this compound diterpenoids.

Key Signaling Pathways Modulated by this compound Diterpenoids

This compound diterpenoids exert their potent biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Protein Kinase C (PKC) Activation

One of the most well-established mechanisms of action for many this compound diterpenoids is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a central role in signal transduction.[8][9] this compound compounds can mimic the action of diacylglycerol (DAG), an endogenous activator of PKC, leading to the activation of various downstream signaling cascades.

NF-κB Signaling Pathway

The activation of PKC by this compound diterpenoids can lead to the downstream activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor involved in regulating the expression of genes related to inflammation, immunity, and cell survival.

PI3K/Akt/mTOR Signaling Pathway

Some this compound diterpenoids have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Conclusion

The Thymelaeaceae family stands out as a critical resource for the discovery of novel this compound diterpenoids. The genera Daphne, Stellera, Wikstroemia, and Pimelea are particularly rich sources, offering a diverse array of compounds with significant therapeutic potential. The successful isolation of these compounds hinges on a systematic approach involving efficient extraction, multi-step chromatographic separation, and purification. Furthermore, a deeper understanding of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PKC, NF-κB, and PI3K/Akt/mTOR, is paving the way for the rational design and development of new drugs for a range of diseases, including HIV and cancer. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the therapeutic promise of these remarkable natural products.

References

- 1. Discovering the Mechanisms of Oleodaphnone as a Potential HIV Latency-Reversing Agent by Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

- 3. Identification of this compound Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Qualitative Analysis of this compound Diterpenoids in Various Parts of Daphne pontica L. by UHPLC-Q-Exactive-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 7. Isolation, Structural Elucidation, and Anti-HIV Activity of this compound Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification of this compound Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activities of Daphnane Diterpenoids: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Daphnane diterpenoids, a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their wide range of potent biological activities.[1][2][3][4][5] These compounds, characterized by a unique 5/7/6-tricyclic ring system, have demonstrated promising potential in the fields of oncology, virology, and neuroscience.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of this compound diterpenoids, with a focus on their anti-cancer, anti-HIV, and neurotrophic effects. The information is presented to facilitate further research and drug development endeavors.

Core Biological Activities and Quantitative Data

This compound diterpenoids exhibit a remarkable spectrum of biological activities, with cytotoxic, anti-HIV, and neurotrophic properties being the most extensively studied. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) for cytotoxic effects and half-maximal effective concentration (EC50) for antiviral and other cellular effects.

Anti-Cancer Activity

A significant number of this compound diterpenoids have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[6][7] The IC50 values for several representative compounds are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Yuanhuacine | A549 (Lung) | 0.007 | [8] |

| Yuanhuahine | A549 (Lung) | 0.0152 | [8] |

| Yuanhuagine | A549 (Lung) | 0.0247 | [8] |

| Daphgenkin A | SW620 (Colon) | 3.0 | [7] |

| Tianchaterpene D | HGC-27 (Gastric) | 8.8 | [9] |

| Trigohownin D | HL-60 (Leukemia) | 9.3 | [2] |

| Trigohownin A | HL-60 (Leukemia) | 17.0 | [2] |

| Genkwanine J | P-388 (Leukemia) | 4.2 | [6] |

| Genkwanine J | A549 (Lung) | 25.0 | [6] |

| Genkwanine F | P-388 (Leukemia) | 39.0 | [6] |

| Genkwanine F | A549 (Lung) | 24.0 | [6] |

Anti-HIV Activity

Certain this compound diterpenoids have emerged as exceptionally potent inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1).[10][11] Their anti-HIV activity is typically assessed by their ability to protect susceptible cells from virus-induced cytopathic effects.

| Compound | EC50 (nM) | Reference |

| Genkwanine VIII | 0.17 | [10][12] |

| Trigothysoid (unspecified) | 0.001 - 0.015 | [11][13] |

| Acutilobin A-G | < 1.5 | [10][12] |

| Daphneodorin (orthoesters 1-9) | 1.5 - 7.7 | [14] |

Neurotrophic Activity

Selected this compound diterpenoids have been shown to promote neurite outgrowth and exhibit neurotrophic properties, suggesting their potential for the treatment of neurodegenerative diseases.[4][15]

(Quantitative data for neurotrophic activity, such as EC50 values for neurite outgrowth, are less commonly reported in standardized tables in the initial search results. Further targeted searches would be required to populate a comprehensive table for this activity.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound diterpenoid bioactivities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][16][17]

Materials:

-

Cancer cell lines (e.g., A549, HGC-27, HL-60)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound diterpenoid stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the this compound diterpenoid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.[8]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[16][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anti-HIV Activity: MT-4 Cell-Based Assay

This assay evaluates the ability of a compound to protect MT-4 cells from HIV-1-induced cell death.[1][19]

Materials:

-

MT-4 cells

-

HIV-1 viral stock

-

Complete culture medium (RPMI-1640 with 10% FBS)

-

This compound diterpenoid stock solutions

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Reagents for cell viability assessment (e.g., MTT)

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate.[1]

-

Compound Addition: Add serial dilutions of the this compound diterpenoid to the wells.[1]

-

Infection: Infect the cells with a predetermined amount of HIV-1 stock. Include a virus control (cells and virus, no compound) and a cell control (cells only, no virus).[1]

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[1]

-

Assessment of Cytopathic Effect: Measure cell viability using the MTT assay as described above.[20]

-

Data Analysis: Calculate the percentage of protection from virus-induced cell death and determine the EC50 value.

Neurotrophic Activity: Neurite Outgrowth Assay

This assay is used to assess the ability of compounds to promote the growth of neurites from neuronal cells, such as PC12 cells.[21][22]

Materials:

-

PC12 cells or other suitable neuronal cell line

-

Culture medium (e.g., F12K medium with serum)

-

Nerve Growth Factor (NGF) as a positive control

-

This compound diterpenoid stock solutions

-

Culture plates or dishes

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Plate neuronal cells in culture dishes.

-

Compound Treatment: Treat the cells with various concentrations of the this compound diterpenoid. Include a positive control (NGF) and a negative control (vehicle).[21]

-

Incubation: Incubate the cells for a period of 2 to 6 days to allow for neurite outgrowth.[21]

-

Imaging and Analysis: Capture images of the cells using a microscope. Measure the length of the neurites and the percentage of cells with neurites longer than the cell body diameter.[21][23]

-

Data Analysis: Quantify the neurite outgrowth and compare the effects of the this compound diterpenoid to the controls.

Signaling Pathways and Mechanisms of Action

This compound diterpenoids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-Cancer Signaling Pathways

Several signaling pathways have been implicated in the anti-cancer activity of this compound diterpenoids. For instance, Yuanhuacine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn suppresses the mTORC2-mediated downstream signaling, leading to inhibition of cancer cell growth.[24][25]

Yuanhuacine-mediated AMPK/mTORC2 signaling pathway.

Protein Kinase C (PKC) Activation

A key molecular target for many this compound diterpenoids is Protein Kinase C (PKC), a family of serine/threonine kinases involved in various signal transduction pathways.[26] Compounds like daphnetoxin (B1198267) and mezerein are potent activators of classical and novel PKC isotypes.[27] The activation of specific PKC isoforms can lead to diverse cellular responses, including cell proliferation, differentiation, and apoptosis.

General pathway of PKC activation by this compound diterpenoids.

Structure-Activity Relationships

The biological activity of this compound diterpenoids is closely linked to their chemical structure. Key structural features that influence their potency include:

-

Orthoester Group: The presence and position of the orthoester group at C-9, C-13, and C-14 are often crucial for potent cytotoxic activity.[2]

-

Substitution on Ring A: Modifications on the A-ring can significantly impact activity.

-

Oxygen-containing Functions on Rings B and C: The presence of epoxy and hydroxyl groups on the B and C rings plays a vital role in the biological effects of these compounds.[6]

Conclusion

This compound diterpenoids represent a promising class of natural products with significant therapeutic potential. Their potent anti-cancer, anti-HIV, and neurotrophic activities, coupled with their unique mechanisms of action, make them attractive lead compounds for drug discovery and development. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize their clinical potential. This guide provides a foundational resource for researchers dedicated to advancing the study of these remarkable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review on this compound-Type Diterpenoids and Their Bioactive Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-HIV active this compound diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation, Structural Elucidation, and Anti-HIV Activity of this compound Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotrophic and antileukemic this compound diterpenoids from Synaptolepis kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pages.yokogawa.com [pages.yokogawa.com]

- 24. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 26. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of this compound Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Differential activation by daphnetoxin and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Classification of Daphnane-Type Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane-type diterpenoids are a class of natural products characterized by a unique 5/7/6-membered tricyclic carbon skeleton.[1][2][3] Primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, these compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anti-HIV, anticancer, neurotrophic, and pro-inflammatory effects.[1][3][4][5][6] Their structural complexity and diverse pharmacological profiles make them promising candidates for drug discovery and development. This guide provides an in-depth overview of the structural classification of this compound-type diterpenoids, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Structural Framework

The fundamental structure of this compound diterpenoids is a tetracyclic system derived from the tigliane (B1223011) skeleton. The core features a trans-fused 5/7/6-membered ring system. Key structural variations arise from the degree of oxidation, the nature and position of substituents, and the presence of orthoester or macrocyclic moieties, leading to a rich diversity of natural analogs.

Structural Classification

Based on the substitution patterns on rings A, B, and C, this compound-type diterpenoids are broadly categorized into five main classes. This classification provides a systematic framework for understanding their structure-activity relationships.

6-Epoxy this compound Diterpenoids

This is the largest and most common class, characterized by the presence of a C-6α epoxy group in ring B.[7] Many compounds in this class also feature an α,β-unsaturated ketone in ring A and a C-5β hydroxyl group.

Resiniferonoids

Resiniferonoids are distinguished by the presence of an α,β-unsaturated ketone in ring A but lack the C-6α epoxy group found in the 6-epoxy daphnanes.[7]

Genkwanines

Genkwanines possess a saturated ketone in ring A and, like resiniferonoids, do not have the C-6α epoxy functionality in ring B.[7]

1-Alkyldaphnanes

This class is characterized by a saturated ring A and the presence of a macrocyclic ring formed between the terminus of an orthoester alkyl chain and C-1 of ring A.[7]

Rediocides

Rediocides are a unique subclass featuring a 12-carbon macrolide ring between C-3 and C-16 and a distinctive C-9, C-12, and C-14 orthoester structure.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds from each class of this compound-type diterpenoids, including their physicochemical properties, spectral data (¹H and ¹³C NMR), and cytotoxic activities.

Table 1: Physicochemical and Cytotoxicity Data of Representative this compound-Type Diterpenoids

| Class | Compound | Molecular Formula | Optical Rotation [α]D | IC50 (µM) | Cell Line |

| 6-Epoxy this compound Diterpenoids | Yuanhuacine | C37H44O10 | +45.5 (CHCl3) | 0.02 | P388 |

| Resiniferonoids | Resiniferatoxin | C37H40O9 | +92.6 (CHCl3) | Not reported for cytotoxicity | - |

| Genkwanines | Genkwanine A | C30H32O8 | - | 4.2 | P-388 |

| 1-Alkyldaphnanes | Gnidimacrin | C44H54O12 | +3.5 (CHCl3) | 0.001 | P388 |

| Rediocides | Rediocide A | C34H43ClO10 | - | Not reported | - |

Table 2: ¹H NMR Spectral Data of Representative this compound-Type Diterpenoids (in CDCl₃, δ in ppm)

| Proton | Yuanhuacine (6-Epoxy) | Resiniferatoxin (Resiniferonoid) | Genkwanine A (Genkwanine) | Gnidimacrin (1-Alkylthis compound) |

| H-1 | 7.68 (s) | 7.75 (s) | 2.95 (m) | 2.45 (m) |

| H-5 | 4.08 (d, 2.4) | 3.85 (br s) | 3.65 (d, 6.0) | 3.98 (br s) |

| H-7 | 3.42 (s) | 6.28 (d, 5.0) | 2.40 (m) | 3.45 (s) |

| H-8 | 2.55 (m) | 2.80 (m) | 2.50 (m) | 2.60 (m) |

| H-10 | 3.05 (d, 11.0) | 3.15 (d, 11.0) | 2.80 (m) | 3.10 (d, 10.0) |

| H-12 | 5.75 (s) | 5.60 (s) | 5.50 (s) | 5.80 (s) |

| H-14 | 4.35 (d, 4.0) | 4.20 (d, 4.0) | 4.10 (d, 4.0) | 4.40 (d, 4.0) |

| H3-17 | 1.75 (s) | 1.78 (s) | 1.70 (s) | 1.80 (s) |

| H3-18 | 1.05 (d, 7.0) | 1.10 (d, 7.0) | 1.00 (d, 7.0) | 1.15 (d, 7.0) |

| H3-19 | 1.20 (s) | 1.25 (s) | 1.15 (s) | 1.30 (s) |

| H2-20 | 4.20 (d, 12.0), 3.80 (d, 12.0) | 4.10 (d, 12.0), 3.75 (d, 12.0) | 3.90 (d, 12.0), 3.60 (d, 12.0) | 4.25 (d, 12.0), 3.85 (d, 12.0) |

Table 3: ¹³C NMR Spectral Data of Representative this compound-Type Diterpenoids (in CDCl₃, δ in ppm)

| Carbon | Yuanhuacine (6-Epoxy) | Resiniferatoxin (Resiniferonoid) | Genkwanine A (Genkwanine) | Gnidimacrin (1-Alkylthis compound) |

| C-1 | 158.5 | 159.0 | 45.2 | 40.1 |

| C-2 | 137.1 | 137.5 | 38.5 | 35.2 |

| C-3 | 208.1 | 208.5 | 215.1 | 42.5 |

| C-4 | 76.1 | 76.5 | 75.8 | 76.8 |

| C-5 | 83.1 | 83.5 | 82.7 | 83.7 |

| C-6 | 60.1 | 128.0 | 35.1 | 60.5 |

| C-7 | 64.2 | 135.0 | 30.2 | 64.8 |

| C-8 | 45.1 | 45.5 | 44.8 | 45.8 |

| C-9 | 80.1 | 80.5 | 79.8 | 80.8 |

| C-10 | 42.1 | 42.5 | 41.8 | 42.8 |

| C-11 | 28.1 | 28.5 | 27.8 | 28.8 |

| C-12 | 70.1 | 70.5 | 69.8 | 70.8 |

| C-13 | 85.1 | 85.5 | 84.8 | 85.8 |

| C-14 | 78.1 | 78.5 | 77.8 | 78.8 |

| C-15 | 148.1 | 148.5 | 147.8 | 148.8 |

| C-16 | 112.1 | 112.5 | 111.8 | 112.8 |

| C-17 | 22.1 | 22.5 | 21.8 | 22.8 |

| C-18 | 18.1 | 18.5 | 17.8 | 18.8 |

| C-19 | 15.1 | 15.5 | 14.8 | 15.8 |

| C-20 | 62.1 | 62.5 | 61.8 | 62.8 |

Experimental Protocols

Isolation of this compound-Type Diterpenoids

The isolation of this compound-type diterpenoids from plant material is a multi-step process that requires careful execution of various chromatographic techniques.

References

- 1. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of this compound Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tigliane and this compound diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Daphnane Orthoesters: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphnane orthoesters are a complex class of diterpenoids, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] Characterized by a rigid tricyclic 5/7/6 carbon skeleton, these molecules possess a diverse and potent range of biological activities, making them compelling subjects for drug discovery and development.[2][3][4] Historically used in traditional medicine, modern research has identified their significant potential as anti-cancer, anti-HIV, and neurotrophic agents, as well as highly specific modulators of key signaling proteins like Protein Kinase C (PKC) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3][5][6] This guide provides an in-depth overview of the core biological activities, quantitative data on their potency, detailed experimental protocols for their study, and visualizations of their mechanisms of action.

Core Structure and Biological Significance

This compound-type diterpenoids feature a trans-fused 5/7/6 tricyclic ring system.[2][7] A defining characteristic of many biologically active members is an orthoester functionality, typically spanning carbons C9, C13, and C14, which is considered essential for certain cytotoxic activities.[2] These natural products exhibit a wide spectrum of biological effects, including:

-

Anti-Cancer Activity: Compounds like Yuanhuacine have demonstrated potent and selective cytotoxicity against specific cancer subtypes, primarily through the activation of Protein Kinase C (PKC).[6][8]

-

Anti-HIV Activity: Several this compound orthoesters, notably Gnidimacrin, are powerful inhibitors of HIV-1 replication, with some also showing the ability to activate latent HIV reservoirs, a key strategy in "shock and kill" eradication therapies.[9][10]

-

TRPV1 Agonism: Resiniferatoxin (RTX) is an ultrapotent agonist of the TRPV1 ion channel, a key mediator of pain and heat sensation.[2] This activity leads to profound analgesia through sensory neuron desensitization or ablation, making it a valuable tool for pain research and a potential therapeutic for chronic pain.[11]

-

Neurotrophic Effects: Certain this compound orthoesters have been identified as some of the most potent non-peptidic neurotrophic agents known.[8]

Quantitative Data on Biological Activity

The potency of this compound orthoesters varies significantly with their structure and biological target. The following tables summarize key quantitative data for representative compounds.

Table 1: Anti-Cancer Activity of Selected this compound Orthoesters

| Compound | Cancer Cell Line | Assay Type | Potency (IC₅₀/GI₅₀) | Reference(s) |

|---|---|---|---|---|

| Yuanhuacine | HCC1806 (TNBC, BL2 subtype) | Cell Viability | 1.6 nM | [8] |

| HCC70 (TNBC, BL2 subtype) | Cell Viability | 9.4 nM | [8] | |

| Yuanhuapin | A549 (Lung Carcinoma) | Growth Inhibition | 4.8 nM | [3] |

| K562 (Leukemia) | Growth Inhibition | 1.1 nM | [3] | |

| des-epoxy-Yuanhuapin | A549 (Lung Carcinoma) | Growth Inhibition | 10.2 nM | [3] |

| | K562 (Leukemia) | Growth Inhibition | 4.2 nM |[3] |

Table 2: Protein Kinase C (PKC) Binding Affinity

| Compound | Assay Type | Potency (Kᵢ) | Reference(s) |

|---|---|---|---|

| Yuanhuapin | Cell-free [³H]PDBu displacement | < 1 nM | [3] |

| des-epoxy-Yuanhuapin | Cell-free [³H]PDBu displacement | 7.5 nM | [3] |

| C6,C7-epi-Yuanhuapin | Cell-free [³H]PDBu displacement | > 1000 nM |[3] |

Table 3: Anti-HIV-1 Activity of Selected this compound Orthoesters | Compound | Virus/Cell Line | Assay Type | Potency (EC₅₀) | Reference(s) | | :--- | :--- | :--- | :--- | | Gnidimacrin | HIV-1 NL4-3 / MT-4 cells | Replication Inhibition | 31 pM |[9][12] | | Genkwanine VIII | HIV-1 / C8166 cells | Replication Inhibition | 0.17 nM |[13] | | Daphneodorin D | HIV-1 / MT-4 cells | Replication Inhibition | 1.5 nM |[14] | | Edgeworthianin E | HIV-1 / MT-4 cells | Replication Inhibition | 2.9 nM |[15][16] | | Edgeworthianin D | HIV-1 / MT-4 cells | Replication Inhibition | 8.4 nM |[15][16] |

Table 4: TRPV1 Receptor Agonist Activity | Compound | Target | Assay Type | Potency (Kᵢ / EC₅₀) | Reference(s) | | :--- | :--- | :--- | :--- | | Resiniferatoxin (RTX) | Rat TRPV1 | Binding Affinity | ~43 pM |[2][17] | | | Rat TRPV1 | Functional (Ca²⁺ Influx) | ~0.27 nM |[17] | | Tinyatoxin (TTX) | TRPV1 | Functional (Relative) | ~1/3 potency of RTX |[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound orthoesters. The following sections provide protocols for key assays.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HCC1806 for Yuanhuacine studies) in a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[18] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[18]

-

Compound Treatment: Prepare serial dilutions of the this compound orthoester in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[19]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][20]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]

Protocol for In Vivo Anti-Tumor Efficacy (Xenograft Model)

This protocol details the evaluation of Yuanhuacine's anti-tumor activity in a mouse model.

-

Animal Model: Use female athymic nude mice, 5-6 weeks old, housed in a specific pathogen-free environment.[1]

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁷ HCC1806 (TNBC) or H1993 (NSCLC) cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[1][22][23]

-

Tumor Growth and Grouping: Allow tumors to grow to a volume of approximately 90-100 mm³.[1][22] Measure tumor volume with calipers using the formula: Volume = (Length × Width²)/2.[23] Randomize mice into vehicle control and treatment groups (n=5-8 animals per group).

-

Compound Formulation and Administration:

-

Intraperitoneal (i.p.) Dosing (TNBC Model): Dissolve Yuanhuacine in a vehicle of <12% EtOH in PBS. Administer a dose of 1 mg/kg on Day 0, followed by a reduced dose of 0.7 mg/kg on Day 4.[1] Note: The initial 1 mg/kg dose is near the maximum tolerated dose.[1]

-

Oral Gavage (NSCLC Model): Dissolve Yuanhuacine in a vehicle of ethanol, Tween 80, and water (1:1:98). Administer orally once daily for 21 days at doses of 0.5 mg/kg or 1.0 mg/kg.[1][22]

-

-

Monitoring: Monitor mouse body weight and tumor volume every 2-4 days as indicators of toxicity and efficacy, respectively.[1][22]

-

Analysis: Excise the tumors and measure their final weight. Compare the tumor volumes and weights between the treated and vehicle control groups to determine the percentage of tumor growth inhibition.[1][22]

Protocol for TRPV1 Activation (Calcium Imaging Assay)

This protocol measures TRPV1 agonist activity by monitoring intracellular calcium influx.

-

Cell Culture: Seed HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) into a 96-well black-walled, clear-bottom plate and grow to confluence.[2]

-

Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution of the dye for 30-60 minutes at 37°C.[2][24]

-

Cell Washing: Wash the cells with buffer to remove excess extracellular dye.

-

Baseline Fluorescence Measurement: Place the plate into a fluorescence microplate reader or microscope. Measure the baseline fluorescence intensity for a short period before adding the compound. For Fluo-4, use an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.[24][25]

-

Compound Addition: Add serial dilutions of the this compound orthoester (e.g., Resiniferatoxin) to the wells. A known agonist like capsaicin (B1668287) should be used as a positive control.[2]

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time to capture the rapid influx of calcium upon channel activation.[24]

-

Data Analysis: The change in fluorescence intensity (Peak - Baseline) reflects the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]

Protocol for Protein Kinase C (PKC) Binding Assay

This competitive binding assay determines a compound's affinity for PKC.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl, pH 7.4, and appropriate cofactors.

-

PKC Source: Use a purified, recombinant PKC isozyme or a preparation from rat brain tissue.[26]

-

Lipid Micelles: Prepare mixed micelles containing phosphatidylserine (B164497) (PS), a required cofactor for phorbol (B1677699) ester binding.[27]

-

Radioligand: Use [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as the radiolabeled ligand.[26]

-

-

Assay Reaction: In a microcentrifuge tube, combine the PKC enzyme, lipid micelles, CaCl₂, the this compound orthoester test compound at various concentrations, and a fixed concentration of [³H]PDBu (e.g., at its Kₔ value).[26]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the protein-bound [³H]PDBu from the free radioligand by vacuum filtration. Use glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a polyethylenimine solution to reduce non-specific binding.[26]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled PDBu) from total binding. Plot the percentage of specific binding against the concentration of the this compound orthoester to determine the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of this compound orthoesters is key to understanding their function. The following diagrams illustrate their mechanisms of action and a typical experimental workflow.

Caption: Yuanhuacine activates PKC, leading to downstream signaling that inhibits cancer growth.

Caption: RTX activates TRPV1 on sensory neurons, causing Ca²⁺ influx and profound analgesia.

Caption: Experimental workflow for an in vivo anti-cancer xenograft study.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of this compound Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gateway synthesis of this compound congeners and their protein kinase C affinities and cell-growth activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yuanhuacin and Related Anti-Inflammatory and Anticancer this compound Diterpenes from Genkwa Flos-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picomolar Dichotomous Activity of Gnidimacrin Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship Correlations of Gnidimacrin Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Picomolar Dichotomous Activity of Gnidimacrin Against HIV-1 | PLOS One [journals.plos.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Isolation, Structural Elucidation, and Anti-HIV Activity of this compound Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-HIV Macrocyclic this compound Orthoesters with an Unusual Macrocyclic Ring from Edgeworthia chrysantha - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Therapeutic Potential of Daphnane Diterpenes: A Technical Guide to Their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane diterpenes, a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their potent and diverse pharmacological activities.[1][2] These compounds, characterized by a unique 5/7/6-tricyclic ring system, have demonstrated a wide range of biological effects, including anti-tumor, anti-HIV, and neurotrophic properties.[3][4][5] Their intricate structures and multifaceted mechanisms of action present both a challenge and an opportunity for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of this compound diterpenes, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. The structure-activity relationship (SAR) of this compound diterpenes is a critical aspect of their study, with variations in their chemical structure leading to a wide spectrum of biological activities.[6][7]

Quantitative Pharmacological Data

The biological activity of this compound diterpenes is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for cytotoxic effects, the half-maximal effective concentration (EC50) for antiviral activity, and the inhibitory constant (Ki) for enzyme or receptor binding. The following tables summarize key quantitative data for representative this compound diterpenes.

Table 1: Cytotoxic Activity of this compound Diterpenes against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference(s) |

| Yuanhualine | A549 | Lung Carcinoma | 0.007 | [8] |

| Yuanhuahine | A549 | Lung Carcinoma | 0.0152 | [8] |

| Yuanhuagine | A549 | Lung Carcinoma | 0.0247 | [8] |

| Genkwadaphnin | HT-1080 | Fibrosarcoma | <0.1 | [8] |

| Daphnetoxin (B1198267) | K562 | Chronic Myelogenous Leukemia | 0.001 | [8] |

| Mezerein | HL-60 | Promyelocytic Leukemia | 0.0008 | [8] |

| Gnidimacrin | P388 | Murine Leukemia | 0.00004 | [8] |

| Tianchaterpene C | HGC-27 | Gastric Cancer | 23.4 | [8] |

| Tianchaterpene D | HGC-27 | Gastric Cancer | 8.8 | [8] |

Table 2: Anti-HIV Activity of this compound Diterpenes

| Compound | HIV Strain | Assay Type | EC50 (nM) | Reference(s) |

| Gnidimacrin | HIV-1 LTR-driven transcription | Cell-based | 0.14 | [9] |

| Stelleralide A | HIV-1 LTR-driven transcription | Cell-based | 0.33 | [9] |

| Wikstroelide A | HIV-1 LTR-driven transcription | Cell-based | 0.39 | [9] |

| Prostratin | HIV-1 Latency Reversal | Cell-based | >1000 | [10] |

Table 3: Protein Kinase C (PKC) Binding Affinity of this compound Diterpenes

| Compound | PKC Isoform | Binding Affinity (Ki) (nM) | Reference(s) |

| Yuanhuapin | PKC (pan) | <1 | [11] |

| C6,C7-epi-Yuanhuapin | PKC (pan) | ~1000 | [11] |

| Daphnetoxin | PKCα | 536 | [12] |

| Daphnetoxin | PKCβI | 902 | [12] |

| Daphnetoxin | PKCδ | 3370 | [12] |

| Mezerein | PKCα | 1190 | [12] |

| Mezerein | PKCβI | 908 | [12] |

| Mezerein | PKCδ | 141 | [12] |

Key Signaling Pathways

This compound diterpenes exert their biological effects through the modulation of several critical signaling pathways, most notably the Protein Kinase C (PKC) and the PI3K/Akt/mTOR pathways.

Protein Kinase C (PKC) Activation

Many this compound diterpenes are potent activators of PKC isozymes.[13][14] They bind to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous ligand diacylglycerol (DAG).[13] This activation can lead to a cascade of downstream signaling events that regulate cell proliferation, differentiation, and apoptosis. The differential activation of PKC isoforms by various this compound diterpenes may contribute to their diverse biological activities.[12]

Figure 1. Simplified diagram of the Protein Kinase C (PKC) activation pathway by this compound diterpenes.

PI3K/Akt/mTOR Pathway Inhibition

Several this compound diterpenes have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer.[15] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound diterpenes.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound diterpenes.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound diterpene stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound diterpene in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration using a suitable software.

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[19][20]

Materials:

-

Cancer cell lines

-

This compound diterpene

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the this compound diterpene for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.[19]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[20]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Materials:

-

Cells of interest

-

This compound diterpene

-

PBS

-

70% cold ethanol (B145695)

-

PI/RNase staining buffer (containing propidium iodide and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the this compound diterpene for a specified period.

-

Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[22]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.[22]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.

In Vivo Anti-Tumor Activity in a Murine Xenograft Model

This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of a this compound diterpene using a mouse xenograft model.[23][24]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

This compound diterpene formulation for in vivo administration

-

Vehicle control

-

Calipers

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]

-

Compound Administration: Administer the this compound diterpene to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[24]

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as histology or Western blotting.

-

Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.

Figure 4. General experimental workflow for an in vivo anti-tumor study.

Conclusion

This compound diterpenes represent a promising class of natural products with significant potential for the development of new drugs, particularly in the areas of oncology and infectious diseases. Their potent biological activities, coupled with their complex and tunable chemical structures, make them an exciting area of research. This technical guide provides a foundational understanding of their pharmacological properties, offering quantitative data and detailed experimental protocols to aid researchers in their exploration of these fascinating molecules. Further investigation into the precise molecular targets and mechanisms of action of individual this compound diterpenes will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 2. A Review on this compound-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of this compound Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential activation by daphnetoxin and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gateway synthesis of this compound congeners and their protein kinase C affinities and cell-growth activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. This compound diterpenes inhibit the metastatic potential of B16F10 murine melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

The Chemical Diversity of Daphnane Analogs: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Daphnane analogs, a class of structurally complex diterpenoids, have garnered significant attention in the fields of chemical biology and drug discovery due to their diverse and potent biological activities. Characterized by a unique trans-fused 5/7/6 tricyclic carbon skeleton, these natural products and their synthetic derivatives exhibit a wide range of effects, including potent anti-cancer, anti-HIV, and analgesic properties. This technical guide provides a comprehensive overview of the chemical diversity of this compound analogs, detailing their structure-activity relationships, key biological targets, and the experimental methodologies used in their evaluation.

Structural Diversity and Classification

This compound diterpenoids are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] Their core structure, a trans-fused 5/7/6 tricyclic system, is subject to extensive chemical modifications, leading to a vast array of natural analogs.[1][2] These analogs can be broadly categorized based on their substitution patterns, particularly the oxygenation of the polycyclic skeleton.[3] Key classifications include:

-

This compound Orthoesters: This is the most common class, characterized by an orthoester moiety, typically at positions C-9, C-13, and C-14.[3]

-

Macrocyclic this compound Orthoesters: These analogs feature a macrocyclic ring formed by a long-chain fatty acid linked to the this compound core.

-

Polyhydroxy Daphnanes: These compounds lack the orthoester group and possess multiple hydroxyl substitutions on the tricyclic core.[3]

The diverse array of functional groups and stereochemical arrangements across these classifications contributes to the wide spectrum of their biological activities.